molecular formula C6H11NO2S B6314786 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine CAS No. 1886967-22-1

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B6314786
CAS No.: 1886967-22-1
M. Wt: 161.22 g/mol
InChI Key: FESHZAIPPOEDBK-UHFFFAOYSA-N
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Description

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine is a novel compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol. It is primarily used in scientific research and industrial applications, particularly as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of bicyclo[1.1.1]pentane with methylsulfonyl chloride in the presence of a base, followed by amination to introduce the amine group . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bicyclo[1.1.1]pentane scaffold provides structural rigidity, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylsulfonylbicyclo[1.1.1]pentane: Lacks the amine group, making it less versatile in certain reactions.

    Bicyclo[1.1.1]pentane-1-amine: Does not have the sulfonyl group, affecting its chemical reactivity and applications.

Uniqueness

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both the sulfonyl and amine groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and enhances its potential in scientific research and industrial applications .

Properties

IUPAC Name

3-methylsulfonylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-10(8,9)6-2-5(7,3-6)4-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESHZAIPPOEDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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